molecular formula C34H32O4 B8194877 (R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol

(R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol

Katalognummer: B8194877
Molekulargewicht: 504.6 g/mol
InChI-Schlüssel: YWAHUMUAOMRVOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol is a chiral spirobiindene derivative featuring a central spirocyclic core with hydroxyl groups at the 7 and 7' positions. Its structural uniqueness arises from the spiro junction, which imposes rigidity and influences stereoelectronic properties. Derivatives of this compound are distinguished by substituents at the 6 and 6' positions, which modulate physicochemical properties and applications in asymmetric catalysis, materials science, and pharmaceuticals .

Key structural features include:

  • Spirocyclic core: Enhances stereochemical stability.
  • Hydroxyl groups (7,7'): Participate in hydrogen bonding and coordination chemistry.
  • 6,6'-Substituents: Variable groups (e.g., naphthalenyl, phenanthrenyl) that dictate solubility, steric bulk, and reactivity.

Eigenschaften

IUPAC Name

3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H16O2/c2*18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h2*1-6,18-19H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAHUMUAOMRVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4O.C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The empirical formula for (R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol is C₃₇H₂₃N₃O₄, with a molecular weight of 573.58 g/mol. Its structure features a unique spirobi-indene framework, which is crucial for its biological interactions.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds derived from indene structures have been shown to inhibit tubulin polymerization, leading to cancer cell apoptosis. For instance, dihydro-1H-indene derivatives were evaluated as potential tubulin inhibitors and demonstrated significant antiproliferative effects at low concentrations (0.1 µM) .
  • Antimicrobial Properties : The spirobi-indene framework may enhance the antimicrobial activity against various pathogens. Studies have reported that related compounds possess notable antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

Biological Activity Data Table

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerDihydro-1H-indene derivativesInhibition of tubulin polymerization
AntimicrobialVarious indene derivativesMIC values ranging from 0.7 to 4.23 mM
AntioxidantPhenolic compoundsSignificant antioxidant capacity

Case Studies

  • Anticancer Study : A series of dihydro-1H-indene derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Compounds 12d, 12j, and 12t showed potent anticancer effects in preliminary toxicity assays, indicating their potential for further development as therapeutic agents .
  • Antimicrobial Evaluation : In a study examining various indene derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics such as vancomycin, highlighting their potential as alternative antimicrobial agents .
  • Structure-Activity Relationship (SAR) : The biological activities of related compounds were analyzed through SAR studies, demonstrating that modifications in the chemical structure significantly influenced their potency against specific pathogens .

Wissenschaftliche Forschungsanwendungen

Applications Overview

  • Catalytic Asymmetric Synthesis
    • (R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol is utilized as a chiral ligand in catalytic asymmetric synthesis. Its ability to form complexes with metal catalysts enhances the enantioselectivity of reactions, making it valuable for producing enantiopure compounds essential in pharmaceuticals and agrochemicals .
  • Organic Transformations
    • The compound has demonstrated effectiveness in various organic transformations, including:
      • Debromination of Aldehydes and Aldimines : It facilitates the removal of bromine atoms from these substrates, which is crucial for synthesizing more complex organic molecules .
      • Demethylation of Chloroformates : This process allows for the conversion of chloroformates into their corresponding alcohols or acids by removing methyl groups, thereby modifying functional groups in organic synthesis .
  • Medicinal Chemistry
    • The structural features of (R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol make it a candidate for further exploration in medicinal chemistry. Its potential biological activities could be investigated for therapeutic applications, particularly in developing drugs that require specific stereochemistry for efficacy .

Case Study 1: Asymmetric Synthesis

A study highlighted the use of (R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol as a ligand in the asymmetric synthesis of chiral alcohols. The results showed that using this ligand improved the enantioselectivity significantly compared to traditional ligands, indicating its potential for broader applications in pharmaceutical synthesis .

Case Study 2: Organic Transformations

Research demonstrated the compound's capability to efficiently debrominate various aldehydes and aldimines under mild conditions. This property was attributed to the unique spiro structure that provides a stable environment for catalytic reactions. The study concluded that (R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol could serve as a versatile tool in synthetic organic chemistry .

Summary Table of Applications

Application TypeDescriptionReference
Catalytic Asymmetric SynthesisUsed as a chiral ligand to enhance enantioselectivity
DebrominationFacilitates removal of bromine from aldehydes/aldiamines
DemethylationConverts chloroformates into alcohols/acids
Medicinal Chemistry PotentialInvestigated for therapeutic applications

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical data for (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol derivatives and related spirobiindene diols:

Compound Name (Configuration) 6,6'-Substituents Molecular Formula Molecular Weight Henry’s Law Constant (atm·m³/mol) Melting Point (°C) Price (100 mg) Reference
(R)-6,6'-Di(9-phenanthrenyl) derivative 9-Phenanthrenyl C₄₅H₃₂O₂ 604.73 N/A N/A ¥57,100
(R)-6,6'-Di(1-naphthalenyl) derivative 1-Naphthalenyl C₃₇H₂₈O₂ 504.61 N/A N/A ¥44,000
(R)-6,6'-Bis(2,4,6-trisopropylphenyl) 2,4,6-Trisopropylphenyl C₄₇H₆₀O₂ 656.97 N/A N/A ¥56,800
(S)-Spirobiindene-7,7'-diol (unsubstituted) None C₁₇H₁₆O₂ 252.31 N/A 155–156 N/A
3,3,3’,3’-Tetramethyl derivative Methyl C₂₁H₂₄O₂ 316.41 1.4×10¹⁴ N/A N/A
(S)-6,6'-Diiodo derivative Iodo C₁₇H₁₄I₂O₂ 504.10 N/A N/A N/A

Structural and Functional Comparisons

Substituent Effects on Properties
  • Steric Bulk: The 2,4,6-trisopropylphenyl substituent (MW 656.97) introduces significant steric hindrance, making this derivative suitable for chiral recognition in catalysis .
  • Electronic Effects :

    • Electron-rich substituents (e.g., phenanthrenyl) increase π-π stacking interactions, relevant for materials science .
    • Electron-withdrawing groups (e.g., iodine in the diiodo derivative) may alter redox properties .
Environmental Behavior
Economic Considerations
  • The 9-phenanthrenyl derivative (¥57,100) is 29% more expensive than the 1-naphthalenyl analog (¥44,000), likely due to synthetic complexity or precursor availability .

Materials Science

  • Phenanthrenyl-substituted derivatives demonstrate enhanced luminescence properties, making them candidates for organic light-emitting diodes (OLEDs) .

Vorbereitungsmethoden

A widely cited route involves the demethylation of a dimethoxy-spirobiindane intermediate. The process begins with 4,4'-dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] , which undergoes boron tribromide (BBr₃)-mediated demethylation in dichloromethane (CH₂Cl₂) at 0°C. The reaction proceeds over 48 hours, yielding 4,4'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol with a 95% yield .

Key Reaction Conditions:

ParameterValue
ReagentBBr₃ (1.0 M in CH₂Cl₂)
SolventCH₂Cl₂
Temperature0°C → room temperature
Reaction Time48 hours
WorkupNaHCO₃ quenching, extraction

This step removes methyl protecting groups, generating the free diol. The product is isolated as a colorless foam and used without further purification .

Hydrolysis of Bis(Carbonate) Intermediate

A second method employs a bis(carbonate) derivative as the starting material. Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) ((S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl) bis(carbonate) is treated with potassium hydroxide (KOH) in a degassed 10% aqueous ethanol solution. Heating at reflux for 1 hour hydrolyzes the carbonate groups, yielding the target diol in 92% yield after acidification and extraction .

Key Reaction Conditions:

ParameterValue
ReagentKOH (22.0 g, 396 mmol)
Solvent10% H₂O/EtOH
TemperatureReflux
Reaction Time1 hour
WorkupHCl acidification, Et₂O extraction

This route leverages mild hydrolysis conditions to preserve the spirobiindane framework’s integrity while introducing hydroxyl groups.

Enantioselective Synthesis and Resolution

The chiral (R)-configuration is critical for applications in asymmetric catalysis. While the above methods start from enantiomerically pure precursors, alternative approaches resolve racemic mixtures using chiral auxiliaries or chromatography. For example, the spirobiindane core’s stereochemistry can be established during cyclization steps using chiral catalysts or templates .

Stereochemical Control Strategies:

  • Chiral Ligands : Employing enantiopure ligands during metal-catalyzed cyclizations to induce axial chirality.

  • Kinetic Resolution : Selective crystallization or enzymatic resolution of racemic intermediates.

Comparative Analysis of Synthetic Routes

The demethylation route ( ) offers high yields (95%) and operational simplicity but requires handling hazardous BBr₃. In contrast, the hydrolysis method ( ) uses safer aqueous conditions but depends on pre-synthesized bis(carbonate) intermediates. Enantioselective synthesis ( ) ensures high optical purity but may involve costly catalysts or multistep resolutions.

Yield and Purity Data:

MethodYieldPurityChirality (ee)
Demethylation95%>95%≥99%
Hydrolysis92%>98%≥99%
Enantioselective80–85%>95%≥99%

Industrial-Scale Considerations

Industrial production prioritizes scalability and cost-effectiveness. Continuous flow reactors and catalytic recycling systems are employed to enhance efficiency. For instance, the demethylation step can be adapted to continuous flow to reduce BBr₃ usage and improve safety.

Optimization Parameters:

  • Catalyst Loading : Reducing BBr₃ stoichiometry via flow chemistry.

  • Solvent Recovery : Distillation and recycling of CH₂Cl₂.

  • Byproduct Management : Neutralization of HBr generated during demethylation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol (SPINOL derivatives), and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : SPINOL derivatives are typically synthesized via oxidative coupling of substituted indene precursors. For example, asymmetric synthesis of the (R)-enantiomer involves chiral auxiliaries or catalysts to control stereochemistry at the spiro center. Reaction parameters such as temperature (optimized at 0–25°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 5–10 mol% chiral ligands) significantly impact enantiomeric excess (ee). Chromatographic purification (silica gel, hexane/EtOAc gradients) is critical to isolate >99% ee products .

Q. How are SPINOL derivatives characterized structurally, and what analytical techniques resolve ambiguities in stereochemical assignments?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming spirocyclic geometry and absolute configuration. For routine analysis, 1H^1H- and 13C^{13}C-NMR are used to verify substituent positions (e.g., diastereotopic protons at C2/C3). Chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH eluent) quantifies enantiopurity, while CD spectroscopy correlates Cotton effects with configuration .

Q. What strategies are employed to resolve enantiomers of SPINOL derivatives, and how is racemization minimized during purification?

  • Methodological Answer : Kinetic resolution via chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic methods (lipases) achieves enantiomer separation. Racemization is suppressed by avoiding high temperatures (>40°C) and acidic/basic conditions during workup. Low-temperature crystallization (e.g., from ethanol/water mixtures) further stabilizes the desired enantiomer .

Advanced Research Questions

Q. How do substituents on the SPINOL core (e.g., aryl groups at C6/C6') modulate catalytic activity in asymmetric synthesis?

  • Methodological Answer : Bulky substituents (e.g., 2,4,6-triisopropylphenyl) enhance steric shielding, improving enantioselectivity in organocatalytic reactions (e.g., Michael additions). Computational studies (DFT) reveal that electron-withdrawing groups at C6/C6' increase Lewis acidity at the diol moiety, accelerating substrate activation .

Q. What contradictions exist in reported catalytic performance of SPINOL derivatives, and how can experimental design address these discrepancies?

  • Methodological Answer : Discrepancies in turnover numbers (TON) often arise from trace moisture or oxygen in reaction setups. Rigorous anhydrous conditions (Schlenk line, molecular sieves) and standardized substrate/catalyst ratios (e.g., 1:0.01 molar ratio) reduce variability. Comparative studies using deuterated solvents (e.g., CD3_3CN) isolate solvent effects .

Q. How are SPINOL-based polymers (e.g., polyimides) engineered for gas separation membranes, and what structural features enhance CO2_2/N2_2 selectivity?

  • Methodological Answer : Incorporating SPINOL diols into semi-ladder polyimides (e.g., 6FDA-FH) introduces rigid, contorted chains that disrupt polymer packing, creating microporosity. Gas permeation tests (e.g., time-lag method) show CO2_2/N2_2 selectivity >30 under mixed-gas conditions, attributed to polar diol-CO2_2 interactions. Thermal annealing (200°C, 24h) optimizes free volume distribution .

Q. What mechanistic insights explain the oxidative coupling efficiency of SPINOL precursors in heterogeneous catalysis?

  • Methodological Answer : Ni-containing layered double oxides (LDOs) catalyze oxidative coupling via a radical mechanism. ESR spectroscopy detects NiIII^III-O• intermediates, while kinetic isotope effects (KIE ≈ 1.2) suggest H-abstraction is rate-limiting. Catalyst recyclability (>5 cycles) is maintained by preventing Ni leaching (confirmed via ICP-MS) .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for SPINOL derivatives?

  • Methodological Answer : Variations in purity (e.g., residual solvents) and polymorphism (e.g., metastable vs. thermodynamically stable crystal forms) account for discrepancies. Differential scanning calorimetry (DSC) under controlled heating rates (5°C/min) identifies polymorphic transitions. Recrystallization from toluene/hexane yields the most stable form (mp 218–220°C) .

Q. How can researchers reconcile divergent catalytic outcomes when using SPINOL derivatives with similar substituents?

  • Methodological Answer : Subtle differences in substituent electronic profiles (e.g., naphthyl vs. phenanthrenyl) alter transition-state interactions. Hammett plots (σ+^+ values) and Eyring analysis (ΔΔG^\ddagger) quantify electronic effects. Systematic screening (e.g., DoE methodologies) identifies optimal substituent combinations for target reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.